4,5-Dibromo-N-methyl-1H-pyrrole-2-carboxamide
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Overview
Description
4,5-Dibromo-N-methyl-1H-pyrrole-2-carboxamide is a heterocyclic compound that belongs to the pyrrole family. This compound is characterized by the presence of two bromine atoms at the 4 and 5 positions of the pyrrole ring, a methyl group attached to the nitrogen atom, and a carboxamide group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-N-methyl-1H-pyrrole-2-carboxamide typically involves the bromination of N-methyl-1H-pyrrole-2-carboxamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform. The reaction conditions usually require a controlled temperature to ensure selective bromination at the 4 and 5 positions .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer brominating agents and solvents may also be considered to minimize environmental impact and ensure worker safety .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-N-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted pyrrole derivatives.
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Scientific Research Applications
4,5-Dibromo-N-methyl-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-N-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atoms and the carboxamide group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromo-1H-pyrrole-2-carboxamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.
4,5-Dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide: Contains a hydroxypropyl group instead of a methyl group, leading to different chemical and biological properties.
Uniqueness
4,5-Dibromo-N-methyl-1H-pyrrole-2-carboxamide is unique due to the presence of both bromine atoms and the N-methyl group, which confer distinct chemical reactivity and potential biological activities. Its specific substitution pattern makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
132911-44-5 |
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Molecular Formula |
C6H6Br2N2O |
Molecular Weight |
281.93 g/mol |
IUPAC Name |
4,5-dibromo-N-methyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C6H6Br2N2O/c1-9-6(11)4-2-3(7)5(8)10-4/h2,10H,1H3,(H,9,11) |
InChI Key |
AYBCFAOTERWENJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(N1)Br)Br |
Origin of Product |
United States |
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